molecular formula C10H14Cl2N2O2 B12511365 4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B12511365
M. Wt: 265.13 g/mol
InChI Key: SEOJJVPPUGBZND-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.14 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a pyridine ring attached to the pyrrolidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by reduction and cyclization to form the pyrrolidine ring . The pyridine ring can then be introduced through a cross-coupling reaction with appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to engage in diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research.

Properties

IUPAC Name

4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOJJVPPUGBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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